1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a useful research compound. Its molecular formula is C13H16FN3O and its molecular weight is 249.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential as Orphanin FQ Receptor Agonists : This compound shows promise as an orphanin FQ (OFQ) receptor agonist, with potential anxiolytic-like properties in vivo (Wichmann et al., 1999). It is recognized for being potent and selective in this role (Wichmann et al., 2000).
Antipsychotic Profiles : Research has indicated that 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has antipsychotic profiles in biochemical and behavioral pharmacological test models, with a reduced propensity for neurological side effects (Wise et al., 1985).
Activity as a NOP Agonist : This compound is active as a NOP (nociceptin/orphanin FQ peptide) agonist with EC50 values in the submicromolar range, indicating its effectiveness in low concentrations (Battisti et al., 2014).
Mapping Dopamine Receptors in the Brain : Spiropperidol and related compounds like this compound are valuable for mapping dopamine receptors in the brain, crucial for understanding various neurological conditions (Danieli et al., 1989).
Cytotoxic Potential Against Leukemia Cell Lines : This compound has shown cytotoxic potential against several human leukemia cell lines, indicating its potential use in cancer research (Guillon et al., 2020).
Ultrasound-Assisted Synthesis Applications : Its derivatives have been synthesized using ultrasound-assisted methods, offering advantages like environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions (Velupula et al., 2021).
Enhanced Affinity for the Mu-Opioid Receptor : N-biarylalkyl derivatives of this compound enhance affinity for the mu-opioid receptor, making them significant in opioid receptor research (Jordan et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4Related compounds have shown moderate to high inhibition activities against certain cell lines , suggesting potential anticancer activity.
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is known to interact with several enzymes and proteins . It has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . It also acts as a dopamine receptor antagonist, suggesting its potential role in neurotransmission .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been used to study its cytotoxicity effect on malignant glioma . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an effective anti-cancer agent used for treating human hepatocellular carcinoma .
Properties
IUPAC Name |
1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEPXSBZGLKIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206735 | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58012-16-1 | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58012-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058012161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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